molecular formula C7H15Cl2N B1610862 2-(2-Chloroethyl)piperidinium chloride CAS No. 60012-49-9

2-(2-Chloroethyl)piperidinium chloride

Cat. No.: B1610862
CAS No.: 60012-49-9
M. Wt: 184.1 g/mol
InChI Key: ONZMGKDDADKPOJ-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)piperidinium chloride is a useful research compound. Its molecular formula is C7H15Cl2N and its molecular weight is 184.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Crystal and Molecular Structure Analysis

    • Piperidinium-based compounds, including derivatives of 2-(2-Chloroethyl)piperidinium chloride, have been studied for their crystal and molecular structures. These compounds exhibit complex structural features, such as hydrogen bonding and conformational flexibility, important for understanding their chemical properties and interactions (Reck & Bannier, 1979).
  • Formation of Complex Structures

    • Research on compounds like Piperidinium hydrogen chloranilate, which shares structural similarities with this compound, shows the formation of dimeric units and hydrogen-bonded molecular tapes. These structural insights are valuable in materials science and molecular engineering (Fukunaga & Ishida, 2003).
  • Electrochemical Applications

    • Piperidinium-based ionic liquids, which include variants like this compound, are investigated for their electrochemical properties. They are used in electrodeposition processes, highlighting their potential in electrochemical applications (Traoré et al., 2011).
  • Pharmaceutical Research

    • Compounds structurally related to this compound, such as loperamide hydrochloride, have been studied for their pharmaceutical applications. The structural analysis of these compounds contributes to drug development and understanding drug-receptor interactions (Brüning et al., 2012).
  • Experimental and Computational Chemistry

    • Research combining experimental and computational approaches provides insights into the structural properties of piperidinium compounds. Studies like these contribute to a deeper understanding of chemical interactions and molecular dynamics (Kołodziejczak et al., 2008).
  • Plant Growth and Agricultural Science

    • Piperidinium compounds, which are structurally related to this compound, have been explored for their effects on plant growth and development. These studies contribute to agricultural science and the development of growth regulators (Dennis, Upper, & West, 1965).

Mechanism of Action

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The specific target of this compound may vary depending on its use in different pharmaceutical applications.

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects . The specific interaction of this compound with its targets would depend on the nature of the target and the context of its use.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions . These reactions can lead to the formation of various piperidine derivatives, which can have diverse effects on biochemical pathways.

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Properties

IUPAC Name

2-(2-chloroethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN.ClH/c8-5-4-7-3-1-2-6-9-7;/h7,9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZMGKDDADKPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90975435
Record name 2-(2-Chloroethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60012-49-9
Record name Piperidine, 2-(2-chloroethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60012-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloroethyl)piperidinium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060012499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Chloroethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chloroethyl)piperidinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.366
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 27.2 g (0.2 mole) sample of 2-(2-hydroxyethyl)piperidine was treated with ethereal hydrogen chloride and the salt was dried briefly. The solid was dissolved in 125 mL of warm chloroform and then 33.5 mL (0.46) of thionyl chloride was added in portions to the solution. The mixture was refluxed for 2.5 hr. The reaction mixture was cooled to room temperature, and the solvent evaporated in vacuo to a brown solid. The solid was recrystallized from ethanol-ether to give 17 g (46% yield) of the title compound as solid, mp=160°-162° C.
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Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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